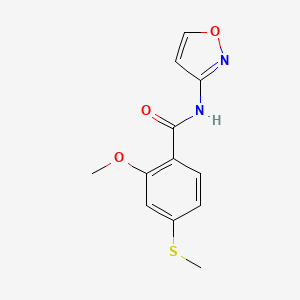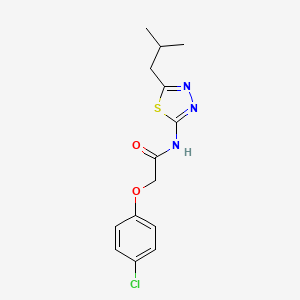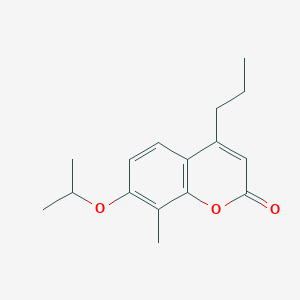![molecular formula C14H20N2O2S B5844230 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Mécanisme D'action
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of enzymes that play a critical role in cytokine signaling pathways. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide blocks the downstream signaling of these cytokines, leading to a reduction in immune cell activation and inflammation.
Biochemical and Physiological Effects
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the levels of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, in both animal models and human clinical trials. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation, which is the underlying mechanism of autoimmune diseases. 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to reduce the number of T cells and B cells in the blood, which are the primary immune cells involved in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an ideal tool for studying the role of JAK3 in cytokine signaling pathways. 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is also available in both in vitro and in vivo formulations, which allows for the study of its effects in both cell culture and animal models. One limitation of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is that it has a relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the study of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One potential area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties. Another area of research is the study of the long-term effects of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide on immune cell function and the risk of infections. Additionally, the potential use of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, should be explored. Finally, the role of JAK3 in other signaling pathways and cellular processes should be investigated to gain a better understanding of its function in normal and diseased states.
Méthodes De Synthèse
The synthesis of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps, starting from the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with cyclopentylamine to form the amide, which is subsequently treated with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 4-amino-3-methyl-1-butanol to give 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic use in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been studied for its potential use in preventing organ transplant rejection and treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(cyclopentanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-10-8(2)19-14(11(10)12(15)17)16-13(18)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOGUYIRVDOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)

![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)

![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)


![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)

